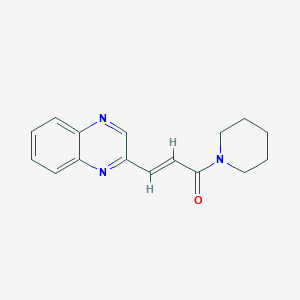
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one, also known as PQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQP is a quinoxaline derivative that has been extensively studied for its pharmacological and biological properties.
Mechanism of Action
The mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one is not fully understood. However, it has been suggested that (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one exerts its pharmacological effects by modulating the activity of various receptors and ion channels in the body. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Advantages and Limitations for Lab Experiments
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been found to exhibit low toxicity in vitro and in vivo. However, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the pharmacological and biochemical effects of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one.
Future Directions
There are several future directions for the study of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one. One potential direction is to investigate the anticancer properties of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one further. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one as a therapeutic agent for various inflammatory and neurological disorders. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit potent anti-inflammatory and analgesic activities, and further studies are needed to determine its efficacy in animal models of inflammation and pain. Finally, further studies are needed to elucidate the mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one and to identify its molecular targets in the body.
Conclusion:
In conclusion, (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its pharmacological and biological properties, including its anti-inflammatory, analgesic, and anticonvulsant activities. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has also been investigated for its potential anticancer properties. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to elucidate the mechanism of action of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one and to identify its molecular targets in the body.
Synthesis Methods
The synthesis of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one involves the reaction of 2-chloro-3-quinoxalinecarboxaldehyde with piperidine and 2-propen-1-one. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one as a yellow solid. The yield of (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential anticancer properties. (E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
(E)-1-piperidin-1-yl-3-quinoxalin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-10-4-1-5-11-19)9-8-13-12-17-14-6-2-3-7-15(14)18-13/h2-3,6-9,12H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVMPJBGPCQLK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

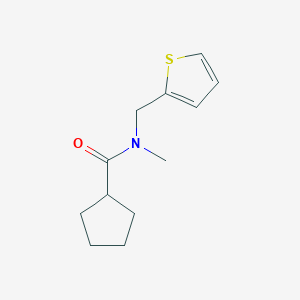

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)

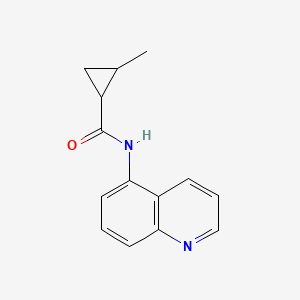
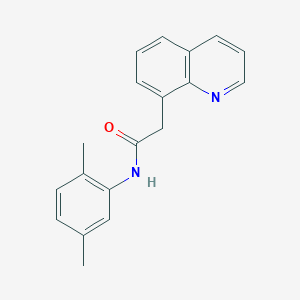
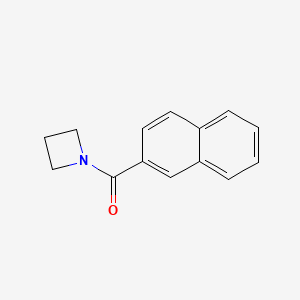
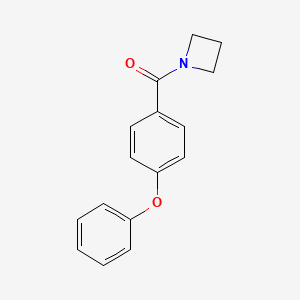
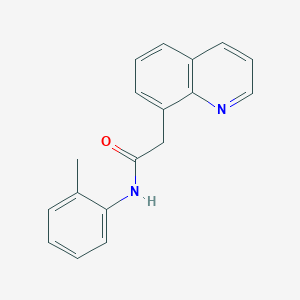

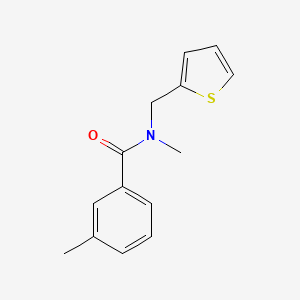
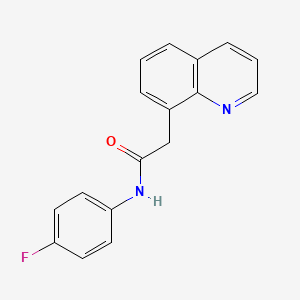
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)